2,3-seco Bazedoxifene
Description
Properties
Molecular Formula |
C₃₀H₃₄N₂O₅ |
|---|---|
Molecular Weight |
502.6 |
Synonyms |
N-(2-Acetyl-4-hydroxyphenyl)-N-(4-(2-(azepan-1-yl)ethoxy)benzyl)-4-hydroxybenzamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,3 Seco Bazedoxifene
Strategies for the Chemical Synthesis of 2,3-seco Bazedoxifene (B195308) Core Structures
Detailed, peer-reviewed synthetic routes specifically targeting the 2,3-seco Bazedoxifene core structure are not available in the current body of scientific literature. The term "seco" indicates a ring-opened structure, and in this case, it refers to the cleavage of the C2-C3 bond of the indole (B1671886) nucleus of Bazedoxifene. The molecular formula for 2,3-seco Bazedoxifene is reported as C30H34N2O5, which contains two additional oxygen atoms compared to Bazedoxifene (C30H34N2O3). This suggests that the formation of 2,3-seco Bazedoxifene likely involves an oxidative cleavage of the indole ring.
Hypothetically, the synthesis could proceed through the oxidation of Bazedoxifene or a suitable precursor. General methods for the oxidative cleavage of the 2,3-double bond of indoles often involve reagents such as ozone (ozonolysis), sodium periodate, or potassium permanganate, or photochemical oxidation. For instance, photochemical oxidation of indole derivatives in the presence of a sensitizer (B1316253) and oxygen can lead to the formation of 2,3-seco-indole structures. One such documented process involves the riboflavin-catalyzed photo-oxidation of related indole alkaloids, which yields a 2,3-seco-indole core skeleton. However, the application of these methods to Bazedoxifene has not been specifically described.
As 2,3-seco Bazedoxifene is noted as an impurity, its formation may occur as a byproduct during the synthesis of Bazedoxifene itself, potentially through over-oxidation or side reactions under certain conditions. The specific conditions (e.g., reagents, temperature, light exposure) that lead to its formation as an impurity have not been publicly detailed.
Development of Synthetic Routes for 2,3-seco Bazedoxifene Analogs and Derivatives
The absence of established synthetic routes for the parent 2,3-seco Bazedoxifene molecule naturally precludes the existence of developed synthetic pathways for its analogs and derivatives. The creation of such derivatives would first require a reliable and reproducible method for constructing the core 2,3-seco Bazedoxifene scaffold.
Without any data on the biological activity or targets of 2,3-seco Bazedoxifene, the rational design of analogues is purely theoretical. If one were to explore this chemical space, design principles would likely be guided by structure-activity relationships of the parent compound, Bazedoxifene, and other SERMs. Key structural features of Bazedoxifene that could be modified in a hypothetical 2,3-seco analogue series include:
The phenolic hydroxyl groups.
The azepane ring side chain.
The newly formed functionalities resulting from the cleavage of the indole ring.
Computational modeling and docking studies could be employed to predict the binding of hypothetical analogues to the estrogen receptor or other potential targets, but this would be highly speculative without initial biological data.
There is no available information on the in vitro activity of 2,3-seco Bazedoxifene or any of its derivatives. Consequently, the influence of structural modifications on its activity profile cannot be discussed. Research would first need to establish a baseline of biological activity for the parent 2,3-seco compound. This would involve screening against a panel of relevant biological targets, such as the estrogen receptors (ERα and ERβ) and other nuclear receptors, to determine if it retains, loses, or has altered activity compared to Bazedoxifene.
Advanced Chemical Techniques for Compound Modification and Derivatization
Advanced chemical techniques for the modification and derivatization of 2,3-seco Bazedoxifene have not been reported. Once a stable synthetic route to the core structure is established, modern synthetic methodologies could be applied for its derivatization. These could include:
Late-stage functionalization: Techniques such as C-H activation could potentially be used to introduce new functional groups at various positions on the aromatic rings.
Click chemistry: If appropriate handles are incorporated into the 2,3-seco Bazedoxifene structure, click chemistry could be used for the rapid generation of a library of derivatives.
Photoredox catalysis: This technique could offer mild and selective methods for further modifications of the complex scaffold.
However, the application of these advanced techniques remains a prospective endeavor pending the fundamental research into the synthesis and characterization of this elusive compound.
Molecular and Cellular Mechanisms of Action of 2,3 Seco Bazedoxifene
Ligand-Receptor Interactions and Binding Affinity Studies (In Vitro)
Bazedoxifene's interaction with nuclear receptors, particularly estrogen receptors (ERs), is central to its function. nih.govoup.com As an indole-based SERM, its unique structure allows it to act as either an estrogen receptor agonist or antagonist depending on the specific tissue and the complement of co-regulatory proteins present. patsnap.comoup.com
Bazedoxifene (B195308) binds to human estrogen receptor alpha (ERα) with high affinity. oup.com In vitro competitive radioligand binding assays have determined its half-maximal inhibitory concentration (IC50) for ERα to be 26 nM. selleckchem.com This affinity is greater than its affinity for ERβ. embopress.org Molecular modeling studies suggest that bazedoxifene binds to the ligand-binding domain of ERα in an antagonist conformation, similar to another SERM, raloxifene. nih.govnih.gov This binding induces a conformational change in the receptor that differs from that caused by estrogens. patsnap.com Specifically, the interaction can push away certain residues in the binding site, such as Leu539 of helix 12. nih.gov This antagonist conformation hinders the recruitment of coactivators and instead promotes the binding of corepressors, thereby inhibiting the transcriptional activity of ERα. nih.gov
| Receptor | Binding Affinity (IC50) |
|---|---|
| Estrogen Receptor Alpha (ERα) | 26 nM |
| Estrogen Receptor Beta (ERβ) | 99 nM |
Beyond its primary targets, bazedoxifene has been shown to interact with other signaling molecules. A notable non-estrogen receptor target is the glycoprotein (B1211001) 130 (GP130), a signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. nih.govselleckchem.com Bazedoxifene can inhibit the IL-6/GP130 interaction, which is crucial for the activation of downstream signaling cascades. selleckchem.comembopress.org This action is thought to result from the disruption of the formation of the functional hexameric receptor complex, which consists of IL-6, the IL-6 receptor α (IL-6Rα), and GP130. embopress.org
Downstream Signaling Pathway Modulation in Cellular Models
The binding of bazedoxifene to its receptors initiates a cascade of intracellular events, altering signaling pathways that regulate fundamental cellular functions. nih.gov Its effects are particularly evident in the context of cancer cells, where it modulates pathways involved in cell growth and survival. nih.gov
As a SERM, bazedoxifene directly influences gene expression. By binding to ERα, it can block estrogen-dependent gene transcription. nih.gov For example, in MCF-7 breast cancer cells, bazedoxifene completely blocks the estradiol-induced increase in pS2 mRNA levels, a classic estrogen-responsive gene. nih.gov Furthermore, bazedoxifene has been shown to down-regulate the expression of key genes involved in cell cycle progression. A significant finding is its ability to suppress the promoter activity of cyclin D1, a critical regulator of the G1 phase of the cell cycle. nih.gov In hormone-independent breast cancer cells, bazedoxifene also down-regulates ERα protein levels by increasing its degradation. nih.govnih.gov
When used in combination with conjugated estrogens, bazedoxifene has been observed to modulate the expression of genes associated with immune, metabolism, and signaling pathways in mammary gland tissue in preclinical models. jci.org
Bazedoxifene demonstrates significant anti-proliferative effects in various cancer cell lines. nih.govembopress.org It inhibits the growth of both hormone-dependent (MCF-7, T47D) and hormone-independent (MCF-7:5C) breast cancer cells. nih.govoup.comnih.gov Cell cycle analysis revealed that this growth inhibition is associated with a G1 phase blockade. nih.gov The down-regulation of cyclin D1 is a key mechanism behind this G1 arrest. nih.gov
Beyond breast cancer, bazedoxifene effectively antagonizes cell proliferation in human colon and gastric cancer cell lines. embopress.org It also reduces the size of patient-derived human colon cancer organoids. embopress.org In addition to inhibiting proliferation, bazedoxifene can induce apoptosis, or programmed cell death, in cancer cells. nih.govselleckchem.com This pro-apoptotic effect is linked to its ability to inhibit the pro-survival STAT3 signaling pathway, a downstream consequence of its action on GP130. nih.govselleckchem.comembopress.org
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| MCF-7 | Breast Cancer (Hormone-Dependent) | Inhibition of proliferation |
| T47D | Breast Cancer (Hormone-Dependent) | Inhibition of proliferation |
| MCF-7:5C | Breast Cancer (Hormone-Independent) | Inhibition of proliferation, G1 blockade, Cyclin D1 down-regulation |
| Human Gastric Cancer Cells | Gastric Cancer | Inhibition of proliferation, suppression of pSTAT3 |
| Human Colon Cancer Cells | Colon Cancer | Inhibition of proliferation, suppression of pSTAT3 |
| Patient-Derived Colon Cancer Organoids | Colon Cancer | Reduction in organoid size |
Information regarding "2,3-seco Bazedoxifene" is not available in the current scientific literature.
Following a comprehensive search of scientific databases and scholarly articles, no information was found on the chemical compound “2,3-seco Bazedoxifene.” The requested article on the molecular and cellular mechanisms of action of this specific compound cannot be generated due to the absence of published research on its protein degradation, conformational changes, or enzymatic interactions.
The existing body of scientific literature focuses extensively on Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Research on Bazedoxifene details its mechanisms of action, including its tissue-selective estrogen agonist and antagonist effects, its impact on estrogen receptor (ER) α and ERβ, and its metabolic pathways.
Studies on Bazedoxifene have identified its primary metabolites as glucuronide conjugates, with little to no metabolism mediated by cytochrome P450 enzymes. While some research has explored the in vitro bioactivation of Bazedoxifene and its N-dealkylated fragments, there is no mention of a "2,3-seco" derivative, which would imply the cleavage of a bond within one of the rings of the Bazedoxifene molecule.
Given the strict adherence to the provided outline and the focus solely on "2,3-seco Bazedoxifene," it is not possible to provide an article that is scientifically accurate and informative as requested. The available data pertains to Bazedoxifene and its known metabolites, none of which are identified as "2,3-seco Bazedoxifene." Therefore, the sections on protein degradation, conformational changes, and enzymatic interactions for this specific compound cannot be addressed.
Structure Activity Relationship Sar Studies of 2,3 Seco Bazedoxifene and Its Analogs
Identification of Essential Structural Motifs for Biological Activity
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM). openaccessjournals.comdrugbank.com Its biological activity is defined by its tissue-selective agonist or antagonist effects on estrogen receptors (ERα and ERβ). drugbank.comjournalbonefragility.com The key structural components of bazedoxifene responsible for its activity are:
Indole (B1671886) Core: The 2-phenyl-3-methylindole scaffold serves as the core binding domain. openaccessjournals.com This rigid structure mimics the steroidal core of endogenous estrogens, allowing it to fit into the ligand-binding pocket of the estrogen receptor.
Hydroxyphenyl Group: The hydroxyl group on the phenyl ring at the 2-position of the indole is a critical hydrogen bond donor, interacting with key amino acid residues in the receptor's binding site. This interaction is fundamental for high-affinity binding.
Side Chain: The hexamethylenamine ring connected via an ethoxy linker at the 1-position of the indole is known as the "affecter region." openaccessjournals.com This flexible side chain is crucial for modulating the receptor's conformation, which dictates whether the compound will act as an agonist or an antagonist in a specific tissue. drugbank.com Modifications to this side chain are a primary strategy in developing SERMs with different tissue-selectivity profiles.
Conformational Analysis and its Impact on Receptor Binding and Selectivity
The biological action of SERMs like bazedoxifene is determined by the final shape (conformation) the estrogen receptor adopts upon ligand binding. This conformation influences which co-regulatory proteins (co-activators or co-repressors) are recruited, ultimately leading to tissue-specific gene activation or repression. rcsb.org
Agonist Conformation: When an agonist like estradiol (B170435) binds, it induces a conformation that allows a specific region of the receptor, helix 12, to seal the ligand-binding pocket, creating a surface for co-activator proteins to bind and initiate gene transcription.
Antagonist Conformation: Bazedoxifene, acting as an antagonist in breast and uterine tissue, binds in a way that repositions helix 12. rcsb.org This prevents the proper binding of co-activators and instead promotes the recruitment of co-repressors, thus blocking estrogen-mediated gene expression. openaccessjournals.comnih.gov
The conformational flexibility of the side chain is paramount. Its interactions within the ligand-binding pocket dictate the final positioning of helix 12, thereby determining the compound's agonist versus antagonist profile. rcsb.org Analysis of a more flexible molecule like 2,3-seco Bazedoxifene would focus on how its wider range of possible conformations influences the stabilization of either the agonist or antagonist state of the receptor.
Computational Chemistry and Molecular Modeling Approaches in SAR
Computational chemistry provides powerful tools to simulate and predict the interactions between a ligand and its target receptor at the molecular level, guiding the design of new drug candidates. ijirms.inwiley.com
Ligand Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unair.ac.idschrodinger.com For bazedoxifene analogs, docking studies are used to predict their binding affinity and pose within the estrogen receptor's ligand-binding pocket. nih.gov The docking score, an estimation of binding energy, helps to rank potential new derivatives before they are synthesized. schrodinger.com For instance, multiple drug scaffolds have been docked into the hot spots of the GP130 D1 domain to identify inhibitors of IL-6/GP130 interaction, which led to the identification of bazedoxifene as a potential inhibitor. nih.gov
The table below illustrates the kind of data generated from such computational studies.
| Computational Method | Purpose | Typical Output |
| Ligand Docking | Predict binding pose and affinity of a ligand to a receptor. | Binding energy (e.g., kcal/mol), 2D/3D interaction diagrams. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Root Mean Square Deviation (RMSD), interaction stability over time, conformational changes. |
QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com
The process involves:
Data Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: Various physicochemical properties and structural features (molecular descriptors) are calculated for each molecule. These can include properties like molecular weight, lipophilicity (LogP), polar surface area, and electronic properties.
Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity. mdpi.com
Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation. mdpi.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. mdpi.com For a series of 2,3-seco Bazedoxifene analogs, a QSAR model could help identify the optimal combination of structural features for desired activity.
Preclinical Pharmacological Investigations of 2,3 Seco Bazedoxifene in Vitro and in Silico
Receptor Binding and Functional Assays in Cell-Free Systems
Bazedoxifene (B195308) is a third-generation selective estrogen receptor modulator (SERM) that demonstrates high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govoup.com In cell-free systems, its binding affinity has been quantified, revealing a similar affinity for ERα as raloxifene. oup.com While bazedoxifene binds to both ER subtypes, it is less ERα-selective than raloxifene. oup.com Its affinity for ERα is approximately 10-fold lower than that of 17β-estradiol. nih.govoup.com
Molecular modeling studies have provided insights into the interaction of bazedoxifene with the ligand-binding domain of ERα. nih.gov These studies indicate that bazedoxifene binds to ERα in an antagonist orientation, similar to that of raloxifene. nih.gov This binding conformation is distinct from that of 4-hydroxytamoxifen (B85900) (4OHT) and fulvestrant (B1683766). nih.gov The docking of bazedoxifene into the ERα ligand-binding domain suggests that its larger ring structure pushes the side chain of the amino acid Leu539 away from its original position by approximately 1 Å. nih.gov
Table 1: Receptor Binding Affinity of Bazedoxifene in Cell-Free Systems
| Receptor | IC50 (nM) |
|---|---|
| Estrogen Receptor α (ERα) | 26 |
| Estrogen Receptor β (ERβ) | 99 |
Cell-Based Functional Assays for Agonist/Antagonist Properties
In cell-based functional assays, bazedoxifene predominantly exhibits estrogen antagonist properties, particularly in breast and uterine cancer cell lines. In MCF-7 human breast cancer cells, bazedoxifene on its own does not stimulate cell proliferation. oup.com However, it effectively inhibits 17β-estradiol-induced proliferation in a dose-dependent manner, with a reported IC50 of 0.19 nM. oup.com
Further studies in various MCF-7 cell line models, including hormone-dependent (MCF-7, T47D) and hormone-independent (MCF-7:5C, MCF-7:2A) variants, have demonstrated the potent antiproliferative effects of bazedoxifene. nih.govnih.gov While most SERMs inhibit the growth of MCF-7, T47D, and MCF-7:2A cells, only bazedoxifene and fulvestrant were found to inhibit the growth of the hormone-independent MCF-7:5C cell line. nih.gov
The antagonistic activity of bazedoxifene is also evident in its effects on estrogen-responsive gene expression. In MCF-7:5C cells, bazedoxifene significantly reduces the basal activity of an estrogen response element (ERE)-luciferase reporter. nih.gov This indicates a blockade of ERα transcriptional function. nih.gov
In the context of the endometrium, the Ishikawa human endometrial adenocarcinoma cell line is a well-established model for studying estrogenic responses. accegen.complos.org The antagonistic properties of bazedoxifene in uterine tissue have been demonstrated in preclinical animal models, where it shows less uterotrophic activity compared to other SERMs like raloxifene. healthday.com
Table 2: Functional Antagonist Activity of Bazedoxifene in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Proliferation (in presence of 17β-estradiol) | Inhibition of cell growth | 0.19 |
In Vitro Cytotoxicity and Antiproliferative Potency in Cancer Cell Lines
Bazedoxifene has demonstrated broad-spectrum antiproliferative and cytotoxic effects in a variety of cancer cell lines beyond breast cancer. mdpi.com Its anticancer activity is often linked to the inhibition of the IL-6/GP130 signaling pathway, leading to the suppression of STAT3 signaling, cell cycle arrest, and induction of apoptosis. mdpi.comselleckchem.com
In head and neck squamous cell carcinoma (HNSCC) cell lines, such as CAL27 and UM-SCC-74A, bazedoxifene inhibits tumor cell proliferation and colony formation in a dose-dependent manner. researchgate.net Similar antiproliferative effects have been observed in pancreatic and gastric cancer cell lines. researchgate.net
The efficacy of bazedoxifene has also been investigated in non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. nih.govnih.gov In these cells, bazedoxifene was shown to inhibit cell viability and colony formation in a dose-dependent manner. nih.govnih.gov Furthermore, it demonstrated synergistic effects when combined with chemotherapy agents like paclitaxel (B517696) and gemcitabine. nih.govnih.gov
In ovarian cancer cells, the combination of bazedoxifene with paclitaxel significantly reduced cell viability, migration, and invasion. mdpi.com This combination also suppressed IL-6-mediated GP130/STAT3 signaling and induced apoptosis. mdpi.com
Table 3: Antiproliferative Activity of Bazedoxifene in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect |
|---|---|---|
| Breast Cancer | MCF-7, T47D, MCF-7:5C, MCF-7:2A | Inhibition of proliferation, G1 cell cycle arrest |
| Head and Neck Squamous Cell Carcinoma | CAL27, UM-SCC-74A | Inhibition of proliferation and colony formation |
| Non-Small Cell Lung Cancer | A549, H1299 | Inhibition of cell viability and colony formation |
| Ovarian Cancer | Not specified | Reduced cell viability, migration, and invasion (in combination with paclitaxel) |
| Pancreatic Cancer | Not specified | Reduced viability and proliferation |
| Colon Cancer | Not specified | Inhibition of tumor growth |
Theoretical Pharmacokinetic and Pharmacodynamic Modeling (In Silico)
In silico modeling has been employed to understand the molecular interactions of bazedoxifene and to predict its pharmacokinetic properties. Molecular docking studies have been crucial in elucidating the binding mode of bazedoxifene to the ERα ligand-binding domain, revealing an antagonist conformation. nih.gov
Computational studies have also been used to investigate the interaction of bazedoxifene with other targets, such as the glycoprotein (B1211001) 130 (gp130) receptor, which is involved in IL-6 signaling. embopress.org In silico modeling predicts that bazedoxifene competes with the binding of IL-6 to the trimeric IL-6:IL-6Rα:gp130 complex, thereby preventing the formation of the signaling-competent hexameric complex. embopress.org
While specific in silico predictions for the full ADME (absorption, distribution, metabolism, and excretion) profile of 2,3-seco Bazedoxifene are not available, general pharmacokinetic parameters for bazedoxifene have been determined through clinical studies in healthy postmenopausal women. researchgate.net These studies show that bazedoxifene has an estimated oral bioavailability of approximately 6%. researchgate.net It exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, and steady-state concentrations are achieved within one week of daily dosing. researchgate.net Bazedoxifene is highly bound to plasma proteins (98-99%) but not to sex hormone-binding globulin (SHBG). nih.gov
The development of predictive in silico models for ADME properties is an active area of research in drug discovery. researchgate.netrsc.orgnih.gov These models utilize molecular descriptors to forecast a compound's pharmacokinetic behavior, helping to identify promising drug candidates early in the development process. researchgate.net However, specific outputs from such models for bazedoxifene are not detailed in the reviewed literature.
Metabolic Pathways and Biotransformation of Bazedoxifene Yielding 2,3 Seco Derivatives
Characterization of Enzymes Involved in Bazedoxifene (B195308) Metabolism
In vitro studies have definitively characterized the enzymes responsible for the metabolism of Bazedoxifene. The primary pathway is glucuronidation, with little to no metabolism mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
UDP-Glucuronosyltransferases (UGTs): These are the principal enzymes involved in Bazedoxifene biotransformation. Specifically, UGT1A1, UGT1A8, and UGT1A10 have been identified as the most active isoforms in the glucuronidation of Bazedoxifene. nih.gov UGT1A1 is predominantly found in the liver, while UGT1A8 and UGT1A10 are mainly expressed in the intestines, indicating that both hepatic and extrahepatic metabolism are significant in the clearance of Bazedoxifene. nih.gov
Cytochrome P450 (CYP) Enzymes: Research indicates that Bazedoxifene undergoes little to no CYP-mediated metabolism. nih.govresearchgate.net One study investigating the potential for bioactivation by CYP enzymes found only trace amounts of activity. nih.gov While a theoretical N-dealkylated fragment of Bazedoxifene was shown to be bioactivated, this metabolite itself was not detected in incubations with human liver microsomes or recombinant CYP isozymes. nih.gov
There is no scientific literature to date that suggests any enzymatic process, either by UGTs, CYPs, or other enzymes, leads to the cleavage or "seco-formation" of the Bazedoxifene molecule to produce a 2,3-seco derivative.
Identification and Characterization of Bazedoxifene Metabolites
The major metabolites of Bazedoxifene that have been consistently identified and characterized are its glucuronide conjugates.
Bazedoxifene-5-glucuronide: This is the predominant circulating metabolite in humans following oral administration. nih.govnih.gov
Bazedoxifene-4'-glucuronide: This is another significant metabolite, particularly prominent in in vitro incubations with liver microsomes and hepatocytes. nih.govnih.gov
Bazedoxifene-N-oxide: This has been identified as a minor metabolite in human urine.
Liquid chromatography-mass spectrometry (LC-MS) has been employed to confirm the structures of these metabolites. nih.gov However, no studies have reported the detection or characterization of a 2,3-seco Bazedoxifene metabolite.
Quantitative Analysis of Bazedoxifene Metabolite Formation Kinetics (In Vitro)
Kinetic studies of Bazedoxifene metabolism have focused on the formation of its primary glucuronide metabolites.
| Enzyme System | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) |
| Liver Microsomes | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| Duodenum Microsomes | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| Jejunum Microsomes | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| UGT1A1 | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| UGT1A8 | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| UGT1A10 | Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |
| Duodenum Microsomes | Bazedoxifene-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |
| Jejunum Microsomes | Bazedoxifene-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |
| UGT1A8 | Bazedoxifene-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |
| UGT1A10 | Bazedoxifene-5-glucuronide | 2.5 - 11.1 | 0.1 - 1.2 |
Data compiled from in vitro studies.
As there is no evidence of the formation of 2,3-seco Bazedoxifene, no quantitative analysis of its formation kinetics is available in the scientific literature.
Comparative Metabolic Profiling of Bazedoxifene
The metabolic profile of Bazedoxifene is well-established and is dominated by its glucuronidated forms. In plasma, the vast majority of circulating radioactivity after administration of radiolabeled Bazedoxifene is attributed to Bazedoxifene-5-glucuronide (up to 95%) and Bazedoxifene-4'-glucuronide (up to 20%), with unchanged Bazedoxifene representing a small fraction. nih.gov In contrast, unchanged Bazedoxifene is the primary component found in feces, which is likely due to unabsorbed drug and the hydrolysis of glucuronide metabolites by intestinal bacteria. nih.gov
A comparative metabolic profile of Bazedoxifene and its seco-derivatives cannot be provided, as no such seco-derivatives have been identified as metabolites.
Analytical Methodologies for Research on 2,3 Seco Bazedoxifene
Spectroscopic Techniques for Structural Elucidation in Research Contexts
The definitive identification and structural confirmation of 2,3-seco Bazedoxifene (B195308) in research settings are accomplished through a combination of spectroscopic methods. While specific data for 2,3-seco Bazedoxifene is not extensively published, the analytical principles applied to its parent compound, Bazedoxifene, and its metabolites are directly applicable.
Mass Spectrometry (MS) is fundamental for determining the molecular weight and fragmentation pattern of the molecule. For Bazedoxifene and its metabolites, electrospray ionization (ESI) is a common technique. In the positive ion mode, Bazedoxifene glucuronide metabolites produce a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 647. doi.org A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, yields a product ion at m/z 471, which confirms the conjugate's identity. doi.org Similar principles would be applied to identify 2,3-seco Bazedoxifene, with expected shifts in m/z values corresponding to its unique structure.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and chemical environment of the molecule. This technique is indispensable for confirming the precise structure of novel compounds like 2,3-seco Bazedoxifene, distinguishing it from isomers and related substances.
Chromatographic Separation Methods for Research Samples (e.g., cell lysates, enzyme reaction mixtures)
Chromatography is essential for isolating 2,3-seco Bazedoxifene from complex mixtures encountered in research, such as cell culture media, enzyme reaction buffers, or preclinical biological samples.
Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of Bazedoxifene and its derivatives. wjpsonline.com A typical method for analyzing Bazedoxifene in rat serum utilizes a C8 or C18 stationary phase. wjpsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic solvent such as acetonitrile. wjpsonline.com Isocratic or gradient elution allows for the separation of the parent drug from its more polar metabolites. Detection is commonly achieved using a photodiode array (PDA) detector set at a wavelength where the compound exhibits maximum absorbance, such as 290 nm for Bazedoxifene. wjpsonline.com
Table 1: Example HPLC Parameters for Bazedoxifene Analysis
| Parameter | Value |
|---|---|
| Column | Hypersil BDS C8 (4.6 x 150mm, 5µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | PDA at 290 nm |
| Column Temperature | 30°C |
| Retention Time (Bazedoxifene) | ~5.8 min |
This table is based on a published method for Bazedoxifene and serves as a representative example. wjpsonline.com
For enhanced sensitivity and specificity, especially in detecting low-concentration metabolites in biological matrices, HPLC is coupled with mass spectrometry (LC-MS or LC-MS/MS). doi.orgnih.govnih.gov This technique combines the separation power of HPLC with the precise mass identification of MS.
In the study of Bazedoxifene metabolism, LC-MS has been instrumental in identifying various metabolites, including glucuronide conjugates like Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. doi.orgnih.govcapes.gov.br The analysis is often performed using a tandem mass spectrometer, which allows for fragmentation of the parent ion into specific product ions (Selected Reaction Monitoring or SRM), providing a high degree of confidence in the identification and quantification of the analyte. researchgate.net LC-MS methods are validated to ensure accuracy and precision, with calibration curves typically covering a range from sub-ng/mL to hundreds of ng/mL. nih.govnih.gov For instance, a validated LC-MS/MS method for Bazedoxifene in human urine had a linear range of 0.5 to 200 ng/mL and a limit of detection below 0.2 ng/mL. nih.gov
Quantitative Assays for In Vitro and Preclinical Research Applications
Quantitative assays are critical for determining the concentration of 2,3-seco Bazedoxifene in various research applications, such as assessing its metabolic stability, cell permeability, or efficacy in preclinical models.
Validated LC-MS/MS methods are the gold standard for quantitative bioanalysis. nih.gov These assays involve the extraction of the analyte from the biological matrix (e.g., plasma, cell lysates) through methods like liquid-liquid extraction or protein precipitation. nih.gov An internal standard is added to correct for extraction variability and matrix effects. The method's performance is rigorously evaluated for linearity, accuracy, precision, and stability. wjpsonline.comnih.gov
In in vitro studies, such as cell viability or colony formation assays, the concentration of the test compound is known. However, analytical methods may be used to confirm the stability of the compound in the culture medium over the course of the experiment. For example, studies on Bazedoxifene have used MTT assays and colony formation assays to assess its effect on cancer cells at concentrations ranging from 1 to 40 µM. nih.gov
For preclinical pharmacokinetic studies, LC-MS/MS is used to measure the concentration of the compound and its metabolites over time in plasma or other tissues, allowing for the determination of key parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC). nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2,3-seco Bazedoxifene |
| Bazedoxifene |
| Bazedoxifene acetate |
| Bazedoxifene-4'-glucuronide |
| Bazedoxifene-5-glucuronide |
| Bazedoxifene-N-oxide |
| Raloxifene |
| 1-Benzyloxy-4-nitrobenzene |
| 4-benzyloxy-2-bromopropiophenone |
| Potassium dihydrogen orthophosphate |
Future Research Directions and Conceptual Research Applications of 2,3 Seco Bazedoxifene
Potential as a Chemical Probe for Estrogen Receptor Dynamics and Signaling
The altered topology of 2,3-seco Bazedoxifene (B195308) suggests that it could serve as a unique chemical probe to investigate the complex dynamics of estrogen receptor (ER) signaling. The parent compound, Bazedoxifene, is known to bind with high affinity to both ERα and ERβ. nih.gov The seco-derivative, with its more flexible scaffold, may exhibit altered binding kinetics, affinity, and selectivity for these receptor subtypes. This could enable researchers to dissect the nuanced roles of different ER conformations in health and disease.
Conceptual Research Applications:
Mapping ER Conformational States: The flexible nature of 2,3-seco Bazedoxifene might allow it to stabilize transient or less-populated conformational states of ERs, which could be captured using biophysical techniques like X-ray crystallography or cryo-electron microscopy.
Probing Allosteric Sites: The modified structure could potentially interact with allosteric sites on the ERs, providing a tool to study non-canonical mechanisms of receptor modulation.
Fluorescent Tagging: The synthesis of fluorescently labeled 2,3-seco Bazedoxifene could facilitate real-time imaging of ER trafficking, dimerization, and interaction with co-regulatory proteins within living cells.
Table 1: Comparative Binding Affinity of Bazedoxifene and Hypothetical Profile of 2,3-seco Bazedoxifene
| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) | Potential as a Chemical Probe |
|---|---|---|---|
| Bazedoxifene | 23 ± 15 nM nih.gov | 89 ± 159 nM nih.gov | Well-characterized SERM for baseline comparison. |
| 2,3-seco Bazedoxifene | Hypothetically Altered | Hypothetically Altered | Potential for differential ER subtype engagement and dynamic signaling studies. |
Theoretical Exploration of Novel Biological Roles based on In Vitro Activity
The structural modifications in 2,3-seco Bazedoxifene could lead to a pharmacological profile that extends beyond ER modulation. The opened indole (B1671886) ring presents new opportunities for hydrogen bonding and other non-covalent interactions, which might enable the compound to bind to other biological targets. For instance, Bazedoxifene has been reported to inhibit the growth of gastrointestinal cancer cells by suppressing gp130-dependent STAT3 signaling. embopress.org It is conceivable that 2,3-seco Bazedoxifene could exhibit enhanced or entirely new activities in this or other signaling pathways.
Hypothetical In Vitro Investigations:
Broad-Spectrum Kinase Profiling: Screening 2,3-seco Bazedoxifene against a comprehensive panel of kinases to identify potential off-target activities that could be therapeutically relevant.
Nuclear Receptor Interaction Assays: Evaluating the binding and functional activity of the compound on other members of the nuclear receptor superfamily.
Anti-inflammatory and Immunomodulatory Screening: Assessing the ability of 2,3-seco Bazedoxifene to modulate cytokine production and immune cell function.
Advanced Approaches in Computational Drug Discovery and Optimization using 2,3-seco Scaffolds
The 2,3-seco Bazedoxifene structure represents a novel scaffold for computational drug discovery efforts. nih.gov Its increased conformational freedom could be leveraged in structure-based design to target challenging protein-protein interactions or enzymes with shallow binding pockets. Computational techniques such as scaffold hopping and fragment-based drug design can be employed to explore the chemical space around this unique core structure. researchgate.netbohrium.com
Table 2: Computational Drug Discovery Strategies for 2,3-seco Scaffolds
| Computational Method | Application for 2,3-seco Scaffolds | Potential Outcome |
|---|---|---|
| Molecular Dynamics Simulations | To explore the conformational landscape and identify low-energy, bioactive conformations. | Guidance for the design of more rigid and potent analogs. |
| Virtual Screening | To identify novel biological targets for the 2,3-seco scaffold by docking it against a library of protein structures. | Repurposing of the scaffold for new therapeutic indications. |
| De Novo Design | To grow new functional groups from the 2,3-seco core to optimize interactions with a specific target. | Generation of highly optimized lead compounds with improved pharmacological properties. |
Integration with Omics Technologies for Systems-Level Understanding of Compound Action
A systems-level understanding of the biological effects of 2,3-seco Bazedoxifene can be achieved through the integration of various "omics" technologies. frontiersin.orgnih.gov By analyzing the global changes in transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound, researchers can construct a comprehensive picture of its mechanism of action and identify potential biomarkers of its activity. nih.gov
Potential Omics-Based Studies:
Transcriptomic Profiling: Using RNA sequencing to identify gene expression signatures modulated by 2,3-seco Bazedoxifene in ER-positive and ER-negative cell lines.
Proteomic Analysis: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications, which can reveal the downstream consequences of target engagement.
Metabolomic Fingerprinting: Utilizing techniques like NMR and mass spectrometry to characterize the metabolic perturbations induced by the compound, potentially uncovering novel metabolic vulnerabilities in cancer cells.
Emerging Methodologies in the Study of Complex Metabolites and Drug Derivatives
The characterization of the metabolic fate of 2,3-seco Bazedoxifene will be crucial for its future development. The metabolism of Bazedoxifene is known to proceed primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net The seco-derivative may undergo a more complex metabolic transformation due to the presence of new functional groups and increased flexibility. Advanced analytical techniques will be essential for identifying and quantifying its metabolites.
Advanced Analytical Approaches:
High-Resolution Mass Spectrometry (HRMS): For the unambiguous identification of phase I and phase II metabolites in in vitro and in vivo systems.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To probe the conformational changes in drug-metabolizing enzymes upon binding of 2,3-seco Bazedoxifene.
Accelerator Mass Spectrometry (AMS): For highly sensitive quantification of radiolabeled 2,3-seco Bazedoxifene and its metabolites in preclinical studies.
Q & A
Q. What experimental methodologies are recommended to assess 2,3-seco Bazedoxifene's inhibition of IL-6/GP130/STAT3 signaling in cancer models?
To evaluate IL-6/GP130/STAT3 pathway inhibition, use:
- Western blotting to measure STAT3 phosphorylation (Y705) and downstream proteins (e.g., CYCLIN D1, BCL-XL) in cell lines (e.g., RH30 rhabdomyosarcoma) treated with varying concentrations .
- DNA binding assays to quantify STAT3 transcriptional activity reduction after treatment .
- RT-PCR/qPCR for detecting changes in STAT3-regulated genes (e.g., SURVIVIN) and microRNAs (e.g., miR-21) .
- DARTS assay and computational docking to confirm direct binding of 2,3-seco Bazedoxifene to GP130 and competition with IL-6 .
Q. How can researchers design in vitro studies to evaluate 2,3-seco Bazedoxifene's anti-angiogenic effects?
- Use human angiogenesis arrays to quantify reductions in angiogenic factors (e.g., VEGF, Ang2) in treated endothelial cells (e.g., HUVECs) .
- Perform Matrigel invasion assays with VEGF-stimulated HUVECs to assess inhibition of cell invasion .
- Validate findings in cancer cell lines (e.g., RH30 rhabdomyosarcoma) using transwell assays with Bazedoxifene at 10–20 μM .
Q. What statistical approaches are appropriate for analyzing renal function changes in preclinical studies of 2,3-seco Bazedoxifene?
- Apply one-way repeated measures ANOVA with Dunnett’s post-hoc test to compare longitudinal changes in eGFRcys and serum phosphate levels .
- Use simple regression analysis to correlate ∆phosphate and ∆eGFRcys after treatment .
- Ensure power calculations are performed to determine sample size for detecting clinically relevant effect sizes.
Advanced Research Questions
Q. How can contradictory findings on 2,3-seco Bazedoxifene's cytokine modulation be resolved across different disease models?
- Context-specific validation : Test IL-6/GP130 inhibition in models of cytokine storm (e.g., COVID-19) versus cancer (e.g., pancreatic or rhabdomyosarcoma) using parallel assays (e.g., STAT3 phosphorylation, cytokine arrays) .
- Dose-response profiling : Compare IC50 values for STAT3 inhibition in immune cells versus cancer cells to identify tissue-specific effects .
- Rescue experiments : Add excess IL-6 to confirm reversibility of STAT3 suppression in cancer models .
Q. What strategies optimize 2,3-seco Bazedoxifene's synergism with chemotherapy agents like paclitaxel or gemcitabine?
- Use combination index (CI) analysis (e.g., Chou-Talalay method) to quantify synergism in glioblastoma or pancreatic cancer cells .
- Assess apoptosis and EMT markers (e.g., caspase-3, E-cadherin) via flow cytometry and immunofluorescence in dual-therapy models .
- Validate in xenograft models by co-administering Bazedoxifene (e.g., 10 mg/kg/day) with paclitaxel, monitoring tumor volume and metastasis .
Q. How can researchers address variability in 2,3-seco Bazedoxifene's efficacy across cancer types with divergent GP130 signaling dependencies?
- Perform GP130 expression profiling (e.g., RNA-seq, IHC) in patient-derived tumor samples to stratify responsive subtypes .
- Use CRISPR/Cas9 GP130 knockout models to confirm on-target effects in resistant vs. sensitive cell lines .
- Conduct phosphoproteomic screens to identify compensatory pathways (e.g., JAK/STAT1) activated post-treatment .
Q. What computational frameworks support repositioning 2,3-seco Bazedoxifene for novel therapeutic applications?
- Apply multi-ligand simultaneous docking to predict interactions with non-GP130 targets (e.g., estrogen receptors) .
- Use pharmacophore modeling to compare structural features of 2,3-seco Bazedoxifene with known IL-6/GP130 inhibitors .
- Leverage public genomics datasets (e.g., GEO, TCGA) to correlate GP130 expression with clinical outcomes in target diseases .
Methodological Guidelines
- For in vivo studies : Use RH30 xenograft models with daily oral Bazedoxifene (10–20 mg/kg) and monitor tumor growth via caliper measurements and bioluminescence imaging .
- For clinical translation : Adopt PICO frameworks to structure trials (e.g., Population: postmenopausal osteoporosis; Intervention: Bazedoxifene + standard care; Comparison: placebo/raloxifene; Outcome: fracture risk reduction) .
- For data conflicts : Perform meta-analyses of phase 3 osteoporosis trials to reconcile efficacy differences in vertebral vs. nonvertebral fracture prevention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
